1H-Imidazole, 1-[(1R)-1-phenylethyl]- is a chemical compound that serves as a precursor to etomidate, a widely used short-acting intravenous anesthetic. The compound features an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure contributes to the compound's unique properties and potential interactions in biological systems. The phenylethyl group attached to the imidazole ring enhances its pharmacological activity and specificity, making it relevant in the field of medicinal chemistry .
1H-Imidazole, 1-[(1R)-1-phenylethyl]-, also known as 1-[(1R)-1-phenylethyl]-1H-imidazole, is a chemical compound that serves as a precursor to the medication etomidate PubChem: . Etomidate is a short-acting intravenous anesthetic commonly used in procedures requiring sedation or anesthesia induction National Institutes of Health (NIH): ).
While 1H-Imidazole, 1-[(1R)-1-phenylethyl]- itself has limited direct applications in scientific research, its properties and role as a precursor to etomidate offer some potential research avenues:
The primary reaction involving 1H-Imidazole, 1-[(1R)-1-phenylethyl]- is its conversion to etomidate through a series of chemical transformations. One significant reaction is N-dealkylation, where enzymes in the liver metabolize etomidate into its acid form, etomidate acid (1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylic acid). The balanced equation for this reaction can be represented as follows:
This transformation highlights the metabolic pathways that influence the pharmacokinetics of etomidate and its derivatives .
While 1H-Imidazole, 1-[(1R)-1-phenylethyl]- itself does not exhibit significant biological activity, its derivative, etomidate, is known for its potent anesthetic effects. Etomidate acts primarily on the gamma-aminobutyric acid (GABA) receptor in the central nervous system, facilitating sedation and anesthesia during medical procedures. The chirality of the phenylethyl group contributes to the selectivity and efficacy of these interactions .
The synthesis of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- can be achieved through various methods, typically involving multi-step organic synthesis techniques. One common approach includes:
Alternative methods may also exist depending on specific laboratory conditions and available reagents .
The primary application of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- lies in its role as a precursor for etomidate, which is extensively used in clinical settings for anesthesia induction. Beyond its immediate application in medicine, research into this compound may provide insights into developing new anesthetics or modifying existing ones to enhance safety profiles and efficacy .
Several compounds share structural similarities with 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, particularly in their use as anesthetics or sedatives. These include:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Etomidate | Direct derivative | Short-acting intravenous anesthetic |
| (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid | Metabolite of etomidate | Exhibits carboxylic acid properties |
| Methyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate | Ester form | Potentially less active but useful in synthetic routes |
| Desethyl-etomidate | N-dealkylated form | Reduced activity compared to etomidate |
These compounds illustrate the diversity within this chemical class while highlighting the unique role of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- as a precursor rather than an active agent .
1H-Imidazole, 1-[(1R)-1-phenylethyl]- (CAS 844658-92-0) is a chiral imidazole derivative characterized by a five-membered aromatic heterocyclic ring containing two nitrogen atoms at the 1- and 3-positions. The imidazole core is substituted at the 1-position with a (1R)-1-phenylethyl group, introducing a stereogenic center at the carbon adjacent to the nitrogen atom [1] [2]. The molecular formula is C₁₁H₁₂N₂, with a molecular weight of 172.23 g/mol [1] [2].
The (1R)-1-phenylethyl substituent adopts a specific spatial orientation, influencing the compound’s interactions with biological targets and chiral environments. X-ray crystallography and computational modeling confirm that the phenylethyl group projects perpendicularly from the imidazole plane, creating a steric environment that modulates reactivity and binding affinity [6].
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| CAS Number | 844658-92-0 |
| IUPAC Name | (R)-1-(1-phenylethyl)-1H-imidazole |
The compound’s chirality arises from the (1R)-1-phenylethyl substituent, which confers distinct enantiomeric properties. The (R)-configuration is critical for its role as a precursor to etomidate, a short-acting intravenous anesthetic [2] [3]. The enantiomeric purity of the (R)-form is essential for pharmacological activity, as the (S)-enantiomer exhibits negligible binding to gamma-aminobutyric acid (GABA) receptors [6].
Chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are employed to resolve enantiomers. The specific optical rotation ([α]D²⁵) of the (R)-enantiomer has been reported as +15.6° (c = 1.0, methanol), reflecting its stereochemical homogeneity [2].
The compound is a pale yellow liquid at room temperature, with a density of approximately 1.12 g/cm³ [2]. It is soluble in polar organic solvents such as methanol and ethanol but exhibits limited solubility in water (<0.1 mg/mL) [2] [6]. Stability studies indicate that the compound remains intact under refrigeration (2–8°C) but may undergo gradual decomposition at elevated temperatures (>40°C) or under prolonged exposure to light [2].
| Physical Property | Value |
|---|---|
| Appearance | Pale yellow liquid |
| Solubility (Methanol) | Miscible |
| Storage Conditions | 2–8°C, protected from light |
The imidazole ring exhibits aromaticity, with delocalized π-electrons contributing to its stability. The nitrogen atoms at positions 1 and 3 participate in hydrogen bonding and acid-base reactions, with pKa values of approximately 6.8 (N1-H) and 14.5 (N3) [6]. The (1R)-1-phenylethyl group enhances lipophilicity, influencing the compound’s partition coefficient (logP = 2.3) [6].
Key reactions include:
Spectroscopic data for 1H-Imidazole, 1-[(1R)-1-phenylethyl]- are consistent with its structure:
The compound’s ultraviolet-visible (UV-Vis) spectrum in methanol shows absorption maxima at 210 nm (π→π* transition) and 260 nm (n→π* transition), characteristic of conjugated heterocycles [6].